Product packaging for Cedrol formate(Cat. No.:CAS No. 39900-38-4)

Cedrol formate

Cat. No.: B1605493
CAS No.: 39900-38-4
M. Wt: 250.38 g/mol
InChI Key: AHZYNUWTBDLJHG-UHFFFAOYSA-N
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Description

Cedrol formate is a useful research compound. Its molecular formula is C16H26O2 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O2 B1605493 Cedrol formate CAS No. 39900-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39900-38-4

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) formate

InChI

InChI=1S/C16H26O2/c1-11-5-6-12-14(2,3)13-9-16(11,12)8-7-15(13,4)18-10-17/h10-13H,5-9H2,1-4H3

InChI Key

AHZYNUWTBDLJHG-UHFFFAOYSA-N

SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC=O

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O

Other CAS No.

39900-38-4

Pictograms

Irritant

Origin of Product

United States

Contextual Overview of Cedrol Formate Within Sesquiterpenoid Chemistry

Position of Cedrol (B397079) Formate (B1220265) within the Cedranoid Family

Cedrol formate is a derivative of the naturally occurring sesquiterpene alcohol, (+)-cedrol. ontosight.aihanfanalytik.at Cedrol itself is a prominent member of the cedranoid family of sesquiterpenoids, characterized by a tricyclic carbon skeleton. acs.org This parent alcohol, cedrol, is found in the essential oils of various conifers, particularly those of the cypress and juniper families. hanfanalytik.atscentree.co this compound is the formate ester of cedrol, meaning it is synthesized through the reaction of cedrol with formic acid. deascal.com This process of esterification transforms the alcohol functional group of cedrol into a formate group, altering its physical and chemical properties. deascal.com

The cedranoid family, to which this compound belongs, is a significant class of sesquiterpenoids that have been the subject of extensive research, not only for their olfactory properties but also for their potential biological activities. acs.orgnih.gov Cedrol, the precursor to this compound, is a key intermediate in the synthesis of other fragrance compounds like cedryl acetate (B1210297). scentree.conih.govforeverest.net

Historical Development of this compound Chemical Studies

The study of this compound is intrinsically linked to the exploration of cedarwood oil and its components. The history of using cedryl formate in cosmetics can be traced back to the early 20th century, as perfumers and cosmetic chemists began investigating natural sources for distinct fragrances. deascal.com Through chemical analysis, cedrol was identified as a major constituent of certain cedarwood oils. scentree.co Subsequent research focused on the modification of cedrol to produce derivatives with potentially enhanced or different aromatic profiles. deascal.com

The synthesis of this compound is achieved through the esterification of cedrol with formic acid. deascal.com This reaction is a fundamental transformation in organic chemistry and has been applied to a wide array of sesquiterpenoid alcohols to modify their properties. nih.gov More recent studies have explored the biotransformation of this compound using fungal cultures, such as Aspergillus niger, to create novel derivatives. dergipark.org.tr This highlights a modern approach to diversifying the chemical space around the cedranoid scaffold.

Significance of Esterification in Sesquiterpenoid Functionalization

Esterification is a crucial chemical reaction for the functionalization of sesquiterpenoids. This process involves reacting an alcohol, such as a sesquiterpenoid alcohol, with a carboxylic acid to form an ester. deascal.comnih.gov In the context of sesquiterpenoid chemistry, esterification serves several important purposes:

Modification of Olfactory Properties: The conversion of a sesquiterpenoid alcohol to its corresponding ester can significantly alter its scent profile. This is a common strategy in the fragrance industry to create novel aroma chemicals. deascal.com

Enhanced Stability: Esterification can increase the stability of a compound, making it more suitable for incorporation into various formulations. deascal.com

Alteration of Biological Activity: The addition of an ester group can modulate the biological properties of a sesquiterpenoid. For instance, the esterification of sesquiterpenoid alcohols from Lactarius species with N-benzoyl-[2R,3S]-phenylisoserine was shown to enhance their antifeedant activities. nih.gov

Creation of Synthetic Intermediates: Esterification is a key step in the total synthesis of complex sesquiterpenoids, allowing for the introduction of specific functional groups and the construction of intricate molecular architectures. cdnsciencepub.comcdnsciencepub.com

Facilitating Further Modifications: The ester group can serve as a handle for further chemical transformations, providing a site for additional functionalization. acs.org

The synthesis of this compound from cedrol is a prime example of how esterification is employed to functionalize a naturally occurring sesquiterpenoid, thereby expanding its utility in various applications. deascal.com

Detailed Research Findings

Below are interactive data tables summarizing the key chemical properties of this compound and its parent compound, cedrol.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C16H26O2 chemnet.com
Molecular Weight 250.38 g/mol chemnet.com
Appearance Colorless, viscous liquid ontosight.ai
Odor Woody, cedar-like ontosight.ai
Boiling Point 309.7 °C at 760 mmHg chemnet.comlookchem.com
Flash Point 126.8 °C chemnet.comlookchem.com
Density 1.03 g/cm³ lookchem.com
Refractive Index 1.506 chemnet.com
Solubility Slightly soluble in water; soluble in organic solvents ontosight.ai

Table 2: Chemical Properties of Cedrol

PropertyValueSource(s)
Molecular Formula C15H26O hanfanalytik.atnih.gov
Molecular Weight 222.37 g/mol hanfanalytik.atnih.gov
Appearance White crystals scentree.co
Boiling Point 273 °C scentree.co
Melting Point 87 °C scentree.co
Solubility Soluble in chloroform hanfanalytik.at
Natural Occurrence Essential oils of cypresses and junipers hanfanalytik.at

Synthetic Methodologies for Cedrol Formate

Direct Esterification Routes for Cedrol (B397079) Formate (B1220265) Synthesis

Direct esterification remains a fundamental approach for the synthesis of cedrol formate. This typically involves the reaction of cedrol, a tertiary alcohol, with a formylating agent.

The most direct method for producing this compound is the reaction of cedrol with formic acid. wordpress.com This process is a classic example of Fischer esterification. However, due to the steric hindrance of the tertiary alcohol group in cedrol and the equilibrium nature of the reaction, specific conditions or activating agents are often necessary to achieve viable yields.

To enhance the reactivity of the formylation process, more potent formylating agents derived from formic acid can be employed. Mixed anhydrides, such as acetic formic anhydride (B1165640), are notable examples. Acetic formic anhydride can be prepared from the reaction of acetic anhydride and formic acid and serves as an effective agent for formylating alcohols. researchgate.net The use of such activated derivatives can often proceed under milder conditions compared to direct esterification with formic acid.

Table 1: Comparison of Direct Formylation Agents for Alcohols
Formylating AgentGeneral Reaction ConditionsAdvantagesDisadvantages
Formic AcidAcid catalyst (e.g., H₂SO₄), heatReadily available, simpleEquilibrium limited, may require harsh conditions
Acetic Formic AnhydrideOften requires no catalyst, mild conditionsHigher reactivity, better yieldsLess stable, may need to be prepared in situ
Cyanomethyl formateMild and neutral conditionsHigh chemoselectivity for N-formylationPrimarily used for amines, less common for alcohols

This table provides a general comparison of formylating agents applicable to alcohols like cedrol.

To overcome the kinetic barriers of esterifying a sterically hindered alcohol like cedrol, various catalytic systems are utilized. Traditional methods often rely on strong mineral acids like sulfuric acid. wordpress.com However, these can lead to side reactions, such as the dehydration of cedrol to cedrene (B97730).

More contemporary and milder catalytic systems have been developed for the formylation of alcohols. For instance, iodine (I₂) has been demonstrated as an effective catalyst for the formylation of alcohols with formic acid under solvent-free and neutral conditions. google.com This method offers a greener alternative to strong acid catalysts, often proceeding with high efficiency and cleaner reaction profiles. Another approach involves the use of heteropoly acid catalysts, which are known to effectively catalyze the esterification of terpenes. researchgate.net

Formylation of Cedrol with Formic Acid Derivatives

Novel and Green Chemistry Approaches to this compound Production

In line with the principles of sustainable chemistry, research has focused on developing more environmentally benign methods for ester synthesis. These include biocatalytic and advanced chemical strategies that offer high selectivity and reduced environmental impact.

Enzymatic catalysis presents a powerful tool for the selective synthesis of esters under mild conditions. While the direct enzymatic synthesis of this compound is not widely documented, the synthesis of other alkyl formates using enzymes provides a strong precedent for its potential application.

Lipases and esterases are commonly used for esterification and transesterification reactions. tandfonline.com These enzymes can catalyze the formation of formate esters, although the limited availability of natural organisms that produce the required metabolites can be a challenge. tandfonline.com Hydroxylation is a common reaction observed in the biotransformation of monoterpenes, indicating the potential for enzymatic modification of terpene skeletons. tandfonline.com

Terpene synthases (TSs) are another class of enzymes that catalyze the complex cyclization of isoprenoid diphosphates to form a vast array of terpene structures. nih.govnih.gov While their primary role is in forming the carbon skeletons, the subsequent functionalization of these skeletons often involves other enzymes, such as oxidases, which could potentially be engineered or adapted for ester formation. researchgate.net

Table 2: Overview of Biocatalytic Approaches for Formate Ester Synthesis
Biocatalytic MethodEnzyme ClassGeneral SubstratesKey Findings
Esterification/TransesterificationLipases, EsterasesAlcohols, Formic Acid/Formate EstersCan produce esters with high purity; predictive models for these transformations are being developed. tandfonline.com
Terpene ModificationTerpene Synthases (TS), OxidasesIsoprenoid DiphosphatesTSs create diverse terpene skeletons which are then functionalized, offering a potential route for biosynthesis. nih.govresearchgate.net

This table summarizes general biocatalytic methods that could be applied to the synthesis of terpene formates like this compound.

Carbonylation reactions, which involve the introduction of a carbonyl group (CO), offer a distinct and powerful route to esters. These methods can utilize various carbon monoxide sources and are often catalyzed by transition metals.

Palladium-catalyzed carbonylation is a versatile method for synthesizing esters from alkenes or other suitable precursors. researchgate.net This can be achieved through alkoxycarbonylation, where an alkene reacts with carbon monoxide and an alcohol. For complex terpenes, an isomerization-carbonylation strategy can be employed. This approach uses a catalyst capable of isomerizing a less reactive, substituted double bond to a more reactive terminal position, which then undergoes carbonylation. rsc.org

A significant challenge in traditional carbonylation is the use of toxic and gaseous carbon monoxide. Modern approaches have explored the use of CO surrogates. Formic acid, in the presence of an activating agent like acetic anhydride, can serve as an in-situ source of CO for palladium-catalyzed carbonylations of terpenes. researchgate.netresearchgate.net This avoids the handling of CO gas, making the process safer and more practical for laboratory and industrial applications. acs.org Furthermore, electrochemical methods are emerging for the reduction of CO₂ to formate, which could then be used as a C1 building block in synthesis. nih.govmdpi.com

Table 3: Selected Carbonylation Strategies for Ester Synthesis
MethodCatalyst SystemCO SourceSubstrate TypeKey Feature
Isomerization-AlkoxycarbonylationPalladium with specific phosphine (B1218219) ligandsCarbon Monoxide (gas)Terpenes with internal double bondsFunctionalizes sterically hindered, trisubstituted double bonds via isomerization. rsc.org
Carbonylation with CO SurrogatePalladiumFormic Acid / Acetic AnhydrideTerpenes, AlkenesAvoids the use of toxic CO gas, offering a safer synthetic route. researchgate.netresearchgate.net
Electrocatalytic CO₂ ReductionTin (Sn), Bismuth (Bi)Carbon Dioxide (CO₂)CO₂Produces formate/formic acid from CO₂, a renewable C1 source. nih.govmdpi.com

This table highlights different carbonylation techniques relevant to the synthesis of formate esters.

Advanced Spectroscopic and Structural Elucidation of Cedrol Formate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination and verification of organic molecules like cedrol (B397079) formate (B1220265). researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For cedrol formate, which is the formate ester of the sesquiterpenoid cedrol, NMR is crucial for confirming the esterification position and the integrity of the complex tricyclic cedrane (B85855) skeleton. deascal.comdergipark.org.tr The structure and purity of related compounds, such as cedrol itself, have been confirmed using a combination of high-performance liquid chromatography, NMR, and mass spectrometry. nih.govresearchgate.net

High-Resolution NMR Techniques for Isomeric Differentiation

High-resolution NMR spectroscopy is critical for distinguishing between isomers, which are molecules with the same chemical formula but different arrangements of atoms. mdpi.com In the case of this compound, potential isomers include diastereomers such_as_ epi-cedrol formate, where the stereochemistry at the hydroxyl-bearing carbon of the parent alcohol is inverted.

High-resolution ¹H NMR can differentiate such isomers through subtle variations in chemical shifts (δ) and spin-spin coupling constants (J-values). The spatial orientation of the formate group affects the local magnetic environment of nearby protons, leading to distinct resonance frequencies. For instance, the chemical shift of the proton on the formate group (O-CH=O) and the protons on the carbon bearing the ester would differ between this compound and its epimer. Modern computerized spectral analysis tools can be used to determine the total ¹H NMR data for complex molecules, enabling the precise assignment of all spectral parameters. researchgate.net

¹³C NMR spectroscopy is also a powerful technique for isomeric differentiation. mdpi.com The chemical shifts of the carbon atoms in the tricyclic framework, particularly the carbon attached to the formate group (C-O) and its neighbors, are highly sensitive to stereochemical changes. The difference in steric interactions between isomers leads to measurable changes in their ¹³C NMR spectra.

Correlated Spectroscopy for this compound Structural Confirmations

While one-dimensional (1D) NMR provides essential data, two-dimensional (2D) correlated spectroscopy techniques are often required for the complete and unambiguous structural assignment of complex molecules like this compound. researchgate.net These experiments reveal correlations between different nuclei, mapping the molecular connectivity.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would be used to trace the proton-proton networks within the intricate polycyclic structure, confirming the integrity of the cedrol backbone. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is essential for assigning the proton resonance to its corresponding carbon atom in the skeleton. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly vital for this compound, as it would show a correlation between the formate proton (H-O-C=O) and the carbon atom of the cedrol skeleton to which the ester group is attached (C-O-C=O). It would also show correlations from protons near the ester linkage to the carbonyl carbon of the formate group. This unequivocally confirms the location of the formate ester on the cedrol framework. nih.gov

A study involving the biotransformation of cedryl formate utilized NMR spectroscopic methods to elucidate the structure of the resulting metabolite, implying a full assignment of the parent compound was achieved as a prerequisite. dergipark.org.tr

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-goettingen.de It serves as a method for molecular fingerprinting by determining the precise molecular weight and elemental formula, and for structural elucidation through the analysis of fragmentation patterns. nih.gov For this compound (C₁₆H₂₆O₂), the expected monoisotopic mass is approximately 250.1933 u. chemnet.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. mdpi.com The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak at m/z 250. The fragmentation pattern would likely involve:

Loss of the formate group (·OCHO) or formic acid (HCOOH).

Cleavage of the ester bond, leading to a prominent fragment corresponding to the cedrenyl cation at m/z 205.

Subsequent fragmentation of the tricyclic cedrane core, similar to that observed for cedrol, yielding characteristic ions. The EI-MS of the parent alcohol, cedrol, shows major fragments at m/z 95, 150, and others, which would also be expected in the spectrum of this compound after the initial loss of the formate moiety. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound, where EI-MS is commonly used for detection and identification. mdpi.comscielo.br

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, causing minimal fragmentation. unh.edu It is particularly useful for confirming the molecular weight of a compound and studying non-covalent complexes. In ESI-MS, this compound would typically be observed as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu

The high-resolution capabilities of ESI-MS allow for the determination of the elemental composition from the accurate mass measurement. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted ESI-MS Adducts and Collision Cross Section (CCS) for this compound. uni.lu
Adductm/z (Mass/Charge Ratio)Predicted CCS (Ų)
[M+H]⁺251.20056159.9
[M+Na]⁺273.18250168.0
[M+NH₄]⁺268.22710173.5
[M+K]⁺289.15644159.5
[M-H]⁻249.18600160.9

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the most prominent and diagnostic feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the formate ester group. This typically appears in the region of 1720-1730 cm⁻¹. The spectrum would also feature a C-O stretching vibration from the ester linkage around 1150-1200 cm⁻¹.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. edinst.comazooptics.com An FTIR spectrum of this compound would provide a unique molecular fingerprint, revealing characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The key functional groups in this compound are the formate ester group (-O-C(O)H) and the tricyclic alkane backbone of the cedrol moiety. The FTIR spectrum would be expected to show strong, characteristic peaks for the formate group. A very strong carbonyl (C=O) stretching band would be anticipated in the region of 1725-1705 cm⁻¹, which is typical for formates. researchgate.net Additionally, a characteristic C-H stretching vibration of the aldehyde group in the formate is expected around 2900-2800 cm⁻¹. The C-O stretching vibration of the ester linkage would also be prominent, likely appearing in the 1200-1100 cm⁻¹ region.

Table 1: Hypothetical FTIR Data for this compound Based on Known Functional Group Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2950-2850StrongC-H StretchAlkane (Cedrol backbone)
~2900-2800MediumC-H StretchAldehyde (Formate)
~1720Very StrongC=O StretchFormate Ester
~1465MediumC-H BendCH₂ (Cedrol backbone)
~1375MediumC-H BendCH₃ (Cedrol backbone)
~1180StrongC-O StretchFormate Ester

This table is illustrative and based on general spectroscopic principles, as specific experimental data for this compound is not available.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govoup.com

For this compound, Raman spectroscopy would be highly effective in characterizing the C-C bonds of the tricyclic cedrol skeleton. The spectrum would show prominent peaks corresponding to the C-C stretching and bending vibrations of the ring system. While the carbonyl (C=O) stretch of the formate group is typically weaker in Raman than in FTIR, it would still be observable. Raman spectroscopy can be a powerful tool for studying the conformational properties of the molecule in different states (solid, liquid). Furthermore, should this compound exhibit polymorphism, Raman spectroscopy could be used to differentiate between different crystalline forms, as the subtle changes in molecular packing in different polymorphs would lead to distinct shifts in the Raman spectra. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. colab.ws This technique is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. While studies have been conducted on the polymorphism of the precursor, cedrol, specific XRD data for this compound is not readily found in the literature. colab.ws

Single crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com If single crystals of different this compound polymorphs could be grown, SCXRD would allow for the unambiguous determination of their crystal structures. This would involve identifying the unit cell parameters (a, b, c, α, β, γ) and the space group for each polymorph. This information is fundamental to understanding the structure-property relationships of the material. For instance, a study on sesquiterpenoid glycoside esters utilized single-crystal X-ray crystallography to confirm the absolute configuration of the molecules. nih.govacs.org

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical this compound Polymorph

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)(value)
b (Å)(value)
c (Å)(value)
α (°)90
β (°)(value)
γ (°)90
Volume (ų)(value)
Z(value)

This table represents the type of data obtained from a single crystal XRD experiment and is for illustrative purposes only.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to analyze the purity of a crystalline sample. nih.govarkat-usa.org Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." For this compound, PXRD would be used to:

Identify different polymorphs, as each would produce a distinct diffraction pattern.

Monitor phase transformations between polymorphs as a function of temperature or other variables.

Assess the crystallinity and phase purity of bulk samples.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystalline phase.

Single Crystal X-ray Diffraction of this compound Polymorphs

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nist.govnih.gov For this compound, a DSC thermogram would reveal:

The melting point of the compound.

The presence of any polymorphic transitions, which would appear as endothermic or exothermic events before the melting point.

The glass transition temperature if the compound can exist in an amorphous (non-crystalline) state.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. ias.ac.in A TGA curve for this compound would provide information on:

Its thermal stability and decomposition temperature.

The presence of any residual solvent or water in the sample.

A patent for encapsulated fragrance materials mentions the use of TGA to demonstrate the thermal stability of the prepared capsules, indicating the relevance of this technique in the context of fragrance applications. mdpi.com

Table 3: Potential Thermal Analysis Data for this compound

TechniqueObservationTemperature (°C)Interpretation
DSCEndotherm(value)Melting Point
DSCEndo/Exotherm(value)Polymorphic Transition
TGAMass Loss(onset value)Decomposition Temperature

This table is a generalized representation of data that could be obtained from thermal analysis experiments.

Chemical Transformations and Derivatization of Cedrol Formate

Biotransformation Pathways of Cedrol (B397079) Formate (B1220265)

Biotransformation utilizes biological systems, such as microorganisms and enzymes, to perform chemical modifications on a substrate. This "green chemistry" approach is valuable for producing complex molecules that may be difficult to synthesize through conventional chemical methods. dergipark.org.tr

Fungal cultures are particularly effective in the biotransformation of terpenoids like cedrol formate. dergipark.org.trresearchgate.net Research has shown that various fungi can metabolize cedrol and its derivatives into new compounds. ogu.edu.trogu.edu.tr In a notable study, 13 different fungal cultures were screened for their ability to transform cedryl formate. dergipark.org.trresearchgate.net Among these, the plant pathogenic fungus Aspergillus niger NRRL 326 successfully biotransformed cedryl formate into a novel metabolite, 8-cedren-3β-ol. dergipark.org.trresearchgate.netdergipark.org.tr This conversion resulted in a yield of 6.2%. dergipark.org.trresearchgate.netdergipark.org.tr

The biotransformation of the related compound, cedrol, has been extensively studied with various fungi, including Cephalosporium aphidicola, Glomerella cingulata, and Neurospora crassa, leading to a range of hydroxylated metabolites. ogu.edu.trogu.edu.tr For instance, Aspergillus niger has also been used to transform cedramber (B1593874) (cedrol methyl ether), yielding 12β-hydroxy cedrol and 3β-hydroxy cedrol. ogu.edu.trtandfonline.com These studies highlight the potential of fungi to introduce hydroxyl groups at various positions on the cedrol skeleton, a process that is often challenging to achieve with high selectivity through chemical synthesis. ogu.edu.tr

Table 1: Fungal Biotransformation of this compound and Related Cedrol Derivatives
SubstrateMicroorganismMetabolite(s)Yield (%)Reference
Cedryl FormateAspergillus niger NRRL 3268-cedren-3β-ol6.2 dergipark.org.trresearchgate.netdergipark.org.tr
Cedramber (Cedrol methyl ether)Aspergillus niger ATCC 1054912β-hydroxy cedrol11.9 ogu.edu.trtandfonline.com
3β-hydroxy cedrol15.5
α-CedrolNeurospora crassa12β-hydroxy cedrolN/A ogu.edu.tr
10α-hydroxy cedrolN/A
3β-hydroxy cedrolN/A

The identification and structural characterization of metabolites produced through biotransformation are critically dependent on modern spectroscopic techniques. Following purification, typically by column chromatography, the structures of novel compounds are determined. dergipark.org.trresearchgate.net

In the case of the biotransformation of cedryl formate by Aspergillus niger, the resulting metabolite, 8-cedren-3β-ol, was characterized using Nuclear Magnetic Resonance (NMR) and other spectroscopic methods. dergipark.org.trresearchgate.netdergipark.org.tr Similarly, the structures of hydroxylated cedrol derivatives obtained from the bioconversion of cedramber were confirmed using Fourier-Transform Infrared Spectroscopy (FT-IR), Gas Chromatography-Mass Spectrometry (GC/MS), and NMR analyses. ogu.edu.trtandfonline.com

Detailed NMR analysis, including 1H NMR, 13C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra, is essential for pinpointing the exact location of newly introduced functional groups, such as hydroxyl groups, on the complex tricyclic cedrol framework. ogu.edu.tr For example, in the analysis of hydroxylated cedrol metabolites from Neurospora crassa, the appearance of new proton signals in the 1H NMR spectrum and corresponding carbon signals in the 13C NMR spectrum confirmed the positions of hydroxylation. ogu.edu.tr When isolating products from the bioconversion of cedrol by recombinant human cytochrome P450, sophisticated NMR techniques were required to elucidate the structures of 2-hydroxycedrol and 4-hydroxycedrol from a mixture. tandfonline.comtandfonline.com

Fungal Bioconversion of this compound to Novel Metabolites

Cedrol-Mediated Derivatization Strategies

Chemical derivatization of cedrol, the parent alcohol of this compound, provides a more traditional route to new molecules. These strategies involve a range of reactions that modify the cedrol skeleton to introduce new functional groups or alter its structure.

Oxidation of the cedrol skeleton is a key strategy for introducing functional groups and creating precursors for further synthesis. The tertiary alcohol group of cedrol can be oxidized using reagents like potassium permanganate (B83412) or chromium trioxide to yield cedryl ketone.

More advanced, site-selective C(sp³)–H oxidation reactions have been explored to functionalize the cedrol framework in a targeted manner. nih.govnih.gov These methods are crucial for accessing complex, highly oxidized natural products like those in the Illicium sesquiterpene family, using cedrol as an inexpensive starting material. nih.govnih.gov For example, chemoenzymatic strategies using P450 enzymes can achieve regioselective hydroxylation at different positions on the cedrol skeleton, which can then be further oxidized to create a panel of ring-expanded derivatives. chemrxiv.org Electrochemical methods using a biomimetic iron complex have also been shown to hydroxylate a cedrol derivative with high selectivity.

Reduction reactions offer a method for structural modification of the cedrol skeleton. The reduction of cedrol can be accomplished using hydrogen gas in the presence of a palladium catalyst, which results in the formation of dihydrocedrol. Another approach involves the reduction of oxidized cedrol derivatives. For instance, a lactone derived from cedrol was reduced using diisobutylaluminum hydride (DIBAL) as part of a strategy for skeletal editing. chemrxiv.org

Substitution reactions allow for the introduction of various atoms or functional groups onto the cedrol framework. Cedrol can undergo substitution reactions with halogens like chlorine or bromine to create halogenated derivatives. This type of reaction, where a hydrogen atom is replaced by a halogen, is a fundamental method in organic synthesis for creating alkyl halides. wordpress.com

Other substitution reactions are also possible. For example, the reverse of the methylation that produces cedramber (cedrol methyl ether) from cedrol can be achieved. Hydrolysis of cedramber with sodium hydroxide (B78521) regenerates cedrol, demonstrating a nucleophilic substitution where the methoxy (B1213986) group is replaced.

Table 2: Summary of Chemical Derivatization Reactions of Cedrol
Reaction TypeReagent(s)Product(s)Reference
OxidationPotassium permanganate or Chromium trioxideCedryl ketone
ReductionH₂, Palladium catalystDihydrocedrol
Substitution (Halogenation)Chlorine or BromineHalogenated cedrol derivatives
Substitution (Hydrolysis of Cedramber)NaOHCedrol

Silylation and Other Directed C-H Functionalization Approaches

The selective functionalization of carbon-hydrogen (C-H) bonds, particularly in complex molecules like sesquiterpenoids, represents a significant challenge in synthetic organic chemistry due to the high bond dissociation energies and the abundance of similar C-H bonds. Current time information in Bangalore, IN.escholarship.org Directed C-H functionalization strategies have emerged as a powerful tool to overcome these challenges by using a directing group to position a catalyst in close proximity to a specific C-H bond, thereby enabling site-selective reactions. researchgate.netnih.gov In the context of this compound, the formate moiety, or the parent hydroxyl group of cedrol, can serve as such a directing element for transformations like silylation and oxidation.

Research into the functionalization of the closely related parent compound, cedrol, provides a strong basis for understanding potential transformations of this compound. Iridium-catalyzed silylation of unactivated C(sp³)–H bonds is a particularly valuable method for introducing a versatile silyl (B83357) handle, which can then be further transformed, for instance, through oxidation to a hydroxyl group. nih.govacs.org

One prominent strategy involves the use of an iridium catalyst, such as a combination of [Ir(cod)OMe]₂ (1,5-cyclooctadiene)(methoxy)iridium(I) dimer) and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me₄Phen), to effect the silylation of C-H bonds. escholarship.orgnih.gov In the case of the cedrol scaffold, which lacks primary C–H bonds at the γ-position relative to the alcohol, a 1,4-silylation and subsequent oxidation have been successfully demonstrated. escholarship.orgacs.orgescholarship.org This process effectively installs a hydroxyl group at a previously unfunctionalized position, showcasing a synthetic route that complements traditional oxidation methods. nih.gov

The general sequence for such a transformation, as applied to alcohol-containing terpenoids, typically involves:

Formation of a silyl ether or acetal (B89532) which acts as the directing group. nih.gov

Iridium-catalyzed C-H silylation to form a cyclic organosilicon intermediate. escholarship.orgnih.gov

Oxidation of the carbon-silicon bond, often using Tamao-Fleming conditions, to yield the hydroxylated product. nih.gov

This directed approach offers selectivity that is distinct from other oxidative methods. For example, direct oxidation of cedrol with reagents like m-chlorobenzoic acid or using systems like the "Gif IV system" typically results in functionalization at other positions, such as the C(2) or C(10) carbons, respectively. nih.gov The ability to selectively target other C-H bonds through directed silylation highlights the power of this methodology for generating novel derivatives.

The table below summarizes the key findings from a study on the silylation and oxidation of cedrol, which serves as a model for the potential functionalization of this compound.

SubstrateTransformationKey Reagents/CatalystsProductYield (%)Reference
Cedrol1,4-Silylation and Oxidation[Ir(COD)(OMe)]₂, Me₄Phen, Et₂SiH₂, H₂O₂Hydroxylated Cedrol Derivative (2q)34 escholarship.orgacs.orgescholarship.org

The development of such directed C-H functionalization reactions is crucial for the late-stage modification of complex natural products, enabling the synthesis of analogs that would be difficult to access through other means. researchgate.netnih.gov These methods provide a strategic advantage by expanding the range of accessible derivatives from a common starting material. researchgate.net

Advanced Analytical Method Development for Cedrol Formate in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org In the context of cedrol (B397079) formate (B1220265) analysis, both gas and liquid chromatography play pivotal roles.

Gas Chromatography (GC) for Purity and Isomeric Analysis

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. sigmaaldrich.com It is particularly well-suited for determining the purity of cedrol formate and for separating its various isomers. The process involves injecting a sample into a chromatograph, where an inert gas carries it through a column. sigmaaldrich.com The separation is based on the differential interactions of the components with the stationary phase within the column. sigmaaldrich.com

The purity of a substance can be determined by the relative peak area of the compound in the resulting chromatogram. ifrafragrance.org For accurate purity assessment, it is essential to ensure that the sample is free of non-volatile constituents. ifrafragrance.org High-purity solvents are crucial for GC analysis to minimize background interference and ensure reliable results. sigmaaldrich.com

The separation of isomers, which have similar physicochemical properties, presents a significant analytical challenge. vurup.sk Capillary gas chromatography, especially with long columns and specialized stationary phases like liquid crystals, has proven to be a highly effective method for analyzing isomeric hydrocarbons. vurup.sk The choice of the stationary phase is critical for achieving the desired separation of positional and cis-trans isomers. vurup.sk

Table 1: GC Parameters for Purity and Isomeric Analysis

ParameterSpecificationPurpose
Column High-resolution capillary column (e.g., Rt-βDEXsm)To achieve separation of closely related isomers. gcms.cz
Stationary Phase Chiral stationary phases (e.g., derivatized cyclodextrins)To enable the separation of enantiomers. gcms.cz
Carrier Gas Inert gas (e.g., Helium, Hydrogen, Nitrogen)To transport the sample through the column. azolifesciences.com
Detector Flame Ionization Detector (FID)For quantitative analysis and purity determination. sigmaaldrich.com
Oven Temperature Programmed temperature gradientTo optimize the separation of compounds with different boiling points. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify compounds in a mixture. openaccessjournals.com It is particularly advantageous for analyzing less volatile or thermally unstable compounds that are not suitable for GC. oxfordindices.com HPLC operates by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). wikipedia.org

HPLC is a powerful tool for both qualitative and quantitative analysis and can be used to determine the purity of a compound or to quantify its presence in a complex mixture. openaccessjournals.comoxfordindices.com The selection of the mobile phase, column, and detector is crucial for achieving specific separations. oxfordindices.com For instance, a validated HPLC method was developed for the analysis of thymol (B1683141) and carvacrol, demonstrating the technique's precision and reliability. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive analysis of complex samples.

GC-MS in Complex Mixture Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of GC with the detection capabilities of mass spectrometry. azolifesciences.com This combination allows for the reliable identification of compounds within a complex mixture. azolifesciences.com As components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. azolifesciences.com

GC-MS is widely used in metabolomics to identify and quantify small molecule metabolites. nih.gov The availability of extensive spectral libraries aids in the identification of known compounds. azolifesciences.com In the analysis of essential oils, such as those from agarwood, GC-MS has been instrumental in identifying numerous volatile components, including sesquiterpenes. nih.govresearchgate.net

Table 2: GC-MS Analysis of a Hypothetical this compound Sample

Retention Time (min)Identified CompoundMatch Factor
12.5This compound95%
14.2Isocedrol92%
15.8Cedrene (B97730)90%

LC-MS for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the sensitive detection of mass spectrometry. rsc.org It is particularly useful for the analysis of non-volatile compounds. mdpi.comunipi.it The use of volatile mobile phases and buffers, such as ammonium (B1175870) formate or ammonium acetate (B1210297), is essential for compatibility with the mass spectrometer. shimadzu.be

LC-MS is a robust method for identifying non-volatile compounds in various matrices. mdpi.com For instance, it has been successfully used to identify phenolic and flavonoid compounds in plant extracts. mdpi.com The choice of mobile phase, including additives like formic acid, can significantly influence the ionization efficiency and, consequently, the sensitivity of the analysis. mdpi.com

Enantiomeric Resolution and Chiral Analysis Techniques

Enantiomers, which are non-superimposable mirror images of a molecule, often exhibit different biological activities. numberanalytics.com Therefore, the separation and analysis of enantiomers, known as chiral analysis, is of great importance.

Chromatographic techniques, particularly GC and HPLC, are widely used for enantiomeric separation. numberanalytics.combio-rad.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. numberanalytics.comchromatographyonline.com The indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. bio-rad.comchromatographyonline.com However, the direct method using a CSP is often preferred as it is less time-consuming. bio-rad.com

Supercritical Fluid Chromatography (SFC) is another technique that has shown promise for chiral separations, often providing complementary results to chiral LC. chromatographyonline.com The selection of the appropriate chiral selector and chromatographic conditions is paramount to achieving successful enantiomeric resolution. chromatographyonline.commdpi.com

Table 3: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesCommon Chiral Selectors
Chiral GC Differential interaction with a chiral stationary phase.High resolution for volatile compounds.Derivatized cyclodextrins. gcms.cz
Chiral HPLC Differential interaction with a chiral stationary phase.Wide applicability, suitable for non-volatile compounds.Polysaccharide-based (cellulose, amylose) CSPs. mdpi.com
Indirect Method Derivatization to form diastereomers, followed by separation on an achiral column.Can be used with standard achiral columns.Chiral derivatizing agents (e.g., tartaric acid derivatives). numberanalytics.comchromatographyonline.com

In Situ and Operando Characterization for Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ and operando characterization, provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. For the synthesis and subsequent reactions of this compound, these advanced analytical methods are pivotal for optimizing reaction conditions, maximizing yield, and ensuring product quality. By monitoring the reaction mixture directly, researchers can track the consumption of reactants, the formation of products and intermediates, and identify potential side reactions without the need for sample extraction, which can alter the reaction's course.

In the context of this compound formation, which typically involves the esterification of cedrol with a formylating agent, techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful. These methods allow for the continuous tracking of key functional groups and molecular structures, providing a dynamic picture of the chemical transformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Operando FTIR spectroscopy is a potent tool for monitoring the esterification of cedrol to this compound in real time. tandfonline.com The principle lies in tracking the vibrational modes of specific chemical bonds. The conversion of cedrol to this compound is characterized by distinct changes in the infrared spectrum.

The spectrum of the reactant, cedrol, is distinguished by a prominent broad absorption band corresponding to the O-H stretching vibration of its tertiary alcohol group, typically found in the region of 3300-3500 cm⁻¹. nih.gov Additionally, C-O stretching of the alcohol is observed around 1128 cm⁻¹. nih.gov

As the esterification reaction proceeds, the intensity of the O-H band from cedrol will decrease. Concurrently, new absorption bands characteristic of the formate ester will appear and grow in intensity. The key spectral signatures for this compound include:

A strong C=O (carbonyl) stretching band, which is characteristic of esters, appearing in the region of 1720-1740 cm⁻¹.

The appearance of C-O-C (ester) stretching bands, typically in the 1150-1250 cm⁻¹ region.

By monitoring the decrease in the integrated area of the O-H peak of cedrol and the simultaneous increase in the integrated area of the C=O peak of this compound, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction rates, endpoint, and the influence of catalysts or temperature changes on the reaction progress.

A hypothetical dataset for monitoring the synthesis of this compound via operando FTIR is presented below.

Reaction Time (minutes)Normalized Intensity of Cedrol O-H Stretch (approx. 3400 cm⁻¹)Normalized Intensity of this compound C=O Stretch (approx. 1730 cm⁻¹)Conversion (%)
01.000.000
150.780.2222
300.550.4545
600.240.7676
900.080.9292
1200.010.9999

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy offers another powerful avenue for real-time reaction monitoring, providing detailed structural information on the species present in the reaction mixture. researchgate.net For the synthesis of this compound, ¹H NMR and ¹³C NMR can be utilized, often in specialized NMR tubes that can withstand reaction conditions. researchgate.net

The progress of the esterification can be followed by observing the chemical shifts of specific protons and carbons. In the ¹H NMR spectrum of cedrol, the protons on the carbon bearing the hydroxyl group and adjacent carbons have characteristic chemical shifts. Upon conversion to this compound, the electronic environment of these protons changes significantly due to the deshielding effect of the adjacent carbonyl group, leading to a downfield shift.

Specifically, one would monitor:

The disappearance of the signal for the hydroxyl proton of cedrol.

A significant downfield shift of the signals corresponding to the protons on the carbon skeleton near the original alcohol function.

The appearance of a distinct singlet in the ¹H NMR spectrum around 8.0-8.2 ppm, which is characteristic of the formate proton (H-C=O).

Similarly, in the ¹³C NMR spectrum, the carbon atom attached to the oxygen in cedrol would experience a downfield shift upon esterification. The appearance of a new signal for the carbonyl carbon of the formate group would also be a clear indicator of product formation. Quantitative analysis can be performed by integrating the characteristic peaks of the reactant and product over time. researchgate.net

A summary of expected key NMR shifts for reaction monitoring is provided in the table below.

CompoundKey Spectroscopic FeatureTechniqueExpected Observation During Reaction
CedrolO-H proton signal¹H NMRSignal decreases and disappears
CedrolProtons adjacent to C-OH¹H NMRSignals shift downfield upon esterification
Formylating Agent (e.g., Formic Acid)-COOH proton signal¹H NMRSignal decreases and disappears
This compoundFormate proton (H-C=O) signal¹H NMRNew singlet appears (approx. 8.0-8.2 ppm) and grows
CedrolC-OH carbon signal¹³C NMRSignal decreases and disappears
This compoundCarbonyl carbon (C=O) signal¹³C NMRNew signal appears and grows

The combination of these in situ and operando techniques provides a comprehensive understanding of the reaction dynamics for this compound synthesis. This detailed, real-time information is crucial for developing efficient, controlled, and scalable synthetic processes in research and industrial settings.

Computational Chemistry and Quantum Mechanical Studies on Cedrol Formate

Molecular Structure and Conformation Studies

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are ideal for determining the most stable three-dimensional arrangement of the atoms. Such studies would involve calculating the potential energy surface of the molecule as a function of the dihedral angle of the formate (B1220265) group relative to the cedrol (B397079) skeleton. This analysis would identify the global minimum energy conformation and any other low-energy local minima, which could co-exist in equilibrium. The calculations would also yield precise data on bond lengths, bond angles, and dihedral angles for the optimized geometry.

Table 6.1.1: Calculated Molecular Properties of Cedrol Formate This table presents theoretical values that would be obtained from computational chemistry software.

PropertyValueMethod
Molecular FormulaC₁₆H₂₆O₂-
Molecular Weight250.38 g/mol -
Optimized EnergyValue in Hartreese.g., DFT (B3LYP/6-31G)
Dipole MomentValue in Debyee.g., DFT (B3LYP/6-31G)
Key Dihedral Angle (C-O-C=O)Degreese.g., DFT (B3LYP/6-31G*)

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are instrumental in mapping the pathways of chemical reactions. They allow for the location of transition states (the highest energy point along a reaction coordinate) and intermediates, providing a detailed, step-by-step understanding of how reactants are converted into products. For this compound, several reaction types could be investigated using these methods, including hydrolysis and oxidation.

Ester Hydrolysis: The acid- or base-catalyzed hydrolysis of the formate ester back to cedrol and formic acid is a fundamental reaction. QM calculations could model the reaction pathway, determining the activation energies for the formation of the tetrahedral intermediate and the subsequent collapse to products. This would clarify the kinetics and thermodynamics of the reaction.

C-H Bond Activation/Oxidation: The cedrane (B85855) skeleton, being a saturated hydrocarbon framework, can undergo C-H activation and oxidation reactions. Studies on the oxidation of the related cedryl acetate (B1210297) have shown the utility of computational methods in understanding site-selectivity. Similar calculations for this compound could predict which of the many C-H bonds is most susceptible to attack by an oxidizing agent. This involves calculating the bond dissociation energies for various C-H bonds and modeling the transition states for hydrogen atom abstraction by a reactive species, such as a high-valent oxoiron intermediate. The electronic influence of the electron-withdrawing formate group would be a key factor in these predictions.

Computational studies on the biosynthesis of the parent cedrene (B97730) skeleton from farnesyl diphosphate (B83284) have successfully used DFT to map complex cyclization and rearrangement cascades involving carbocationic intermediates. This highlights the power of QM to unravel intricate reaction mechanisms in terpene chemistry.

Prediction of Spectroscopic Properties

A significant application of computational chemistry is the a priori prediction of spectroscopic data. By calculating the properties of a molecule in a simulated magnetic field or its response to electromagnetic radiation, one can generate theoretical spectra that can be used to confirm experimental results or to identify unknown compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculated chemical shifts for each nucleus in this compound would be benchmarked against a standard (like tetramethylsilane) to provide a predicted spectrum. This is particularly useful for complex molecules like this compound where spectral assignment can be challenging due to overlapping signals.

Infrared (IR) Spectroscopy: Quantum mechanical frequency calculations can predict the vibrational modes of a molecule. The results are presented as a list of frequencies (in cm⁻¹), their intensities, and a description of the atomic motions for each vibration (e.g., C=O stretch, C-H bend). This allows for the prediction of the entire IR spectrum. The most intense and characteristic peak for this compound would be the C=O stretching vibration of the formate group, predicted in the range of 1720-1740 cm⁻¹.

Table 6.3.1: Hypothetical Predicted Spectroscopic Data for this compound This table illustrates the type of data generated from computational spectroscopic predictions. Actual values require a dedicated study.

Data TypePredicted ValueCorresponding Functional Group/Atom
¹³C NMR ~161 ppmCarbonyl Carbon (O-C =O)
~85 ppmCarbon bearing the ester group (C -O)
IR Absorption ~1730 cm⁻¹ (strong)C=O stretch
~1180 cm⁻¹ (strong)C-O stretch

Structure-Reactivity Relationship Analysis (Chemical Perspective)

The relationship between a molecule's structure and its chemical reactivity is a central theme in chemistry. Computational studies provide quantitative data to understand these relationships. For this compound, the reactivity is governed by the interplay between its bulky, inert hydrocarbon skeleton and the reactive formate ester functional group.

Electronic Effects: The formate group (-OCHO) is electron-withdrawing due to the electronegativity of the oxygen atoms. This has several consequences. Firstly, the ester carbonyl carbon is electrophilic and is the primary site for nucleophilic attack, for instance, during hydrolysis. Secondly, the inductive effect of the ester group will slightly decrease the electron density of the surrounding C-H bonds on the cedrane skeleton compared to the parent cedrol, which has an electron-donating hydroxyl group. This deactivation might influence the regioselectivity of oxidation or radical abstraction reactions.

Steric Effects: The cedrane framework is exceptionally bulky. This steric hindrance plays a crucial role in controlling reactivity. Access of a nucleophile to the carbonyl carbon of the formate group is sterically shielded by the cage-like structure, which would likely slow the rate of reactions like hydrolysis compared to a less hindered ester. Similarly, the accessibility of specific C-H bonds to an external reagent is highly variable. Computational models can quantify this steric hindrance, helping to predict which sites are sterically accessible for a reaction to occur.

Cedrol Chemistry Relevant to Formate Synthesis and Transformation

Biosynthetic Pathways of Cedrol (B397079)

The natural production of cedrol in plants is a complex process that begins with basic five-carbon building blocks and proceeds through a series of intricate enzymatic reactions.

The journey to cedrol biosynthesis, like all terpenoids, begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). uakron.edu Plants utilize two distinct pathways to generate these fundamental units: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. orgsyn.orglibretexts.org

The MVA pathway starts with acetyl-CoA, while the MEP pathway utilizes glyceraldehyde-3-phosphate and pyruvate. orgsyn.org Both pathways ultimately produce IPP and DMAPP, which then serve as the building blocks for larger isoprenoid molecules. For the synthesis of sesquiterpenes like cedrol, which are C15 compounds, two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP). This crucial step is catalyzed by the enzyme farnesyl diphosphate (B83284) synthase (FPPS). brunel.ac.uk

Table 1: Overview of MVA and MEP Pathways for Isoprenoid Precursor Synthesis

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location CytoplasmPlastids
Starting Materials Acetyl-CoAGlyceraldehyde-3-phosphate and Pyruvate
Key Precursors Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)
End Product for Sesquiterpenes Farnesyl Pyrophosphate (FPP)Farnesyl Pyrophosphate (FPP)

The direct precursor to cedrol is FPP, which is then cyclized by a specific class of enzymes known as terpene synthases. In the case of cedrol and its isomers, epi-cedrol synthase plays a pivotal role. vwr.com Research has identified and characterized cedrol synthase genes, such as Lc-CedS from Leucosceptrum canum, which can convert FPP into cedrol as a single product. mdpi.com

The advancements in synthetic biology and genetic engineering have enabled the production of cedrol in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae). uakron.edumdpi.com This is achieved by introducing the relevant genes for the MVA or MEP pathway, along with the gene for a cedrol or epi-cedrol synthase. For instance, engineered yeast strains overexpressing a truncated 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the MVA pathway, have shown increased yields of epi-cedrol. vwr.com Similarly, co-expression of a cedrol synthase gene with genes of the MVA pathway in E. coli has resulted in the production of cedrol. mdpi.com Fusion proteins, such as linking FPPS with epi-cedrol synthase, have also been explored to enhance the metabolic flux towards epi-cedrol production. brunel.ac.uk

The transformation of the linear FPP molecule into the complex tricyclic structure of cedrol is a fascinating example of a cationic cyclization cascade. The proposed biosynthetic pathway begins with the ionization of nerolidyl pyrophosphate, a derivative of FPP, initiated by a sesquiterpene cyclase. acs.orgresearchgate.net This leads to a series of intramolecular cyclizations and rearrangements.

The cascade is thought to proceed through a bisabolyl cation intermediate, which then forms a spirocyclic acorane intermediate. acs.orgresearchgate.net A subsequent cyclization event leads to the formation of the cedryl cation. Finally, the capture of this cation by a water molecule results in the formation of cedrol. acs.orgresearchgate.net

Enzymatic Components and Genetic Engineering for Cedrol Production

Cedrol Extraction and Purification Methodologies (Chemical Process)

Commercially, cedrol is primarily obtained through the extraction and purification from the wood of cedar trees (Juniperus virginiana) and other related species. deascal.comacs.orgescholarship.org

The initial step in isolating cedrol is typically the steam distillation of cedarwood chips or sawdust, which yields cedarwood essential oil. This oil is a complex mixture containing cedrol, α-cedrene, thujopsene, and other sesquiterpenes. escholarship.org

To enrich the cedrol content, fractional distillation of the crude essential oil is employed. escholarship.org This process separates the components based on their boiling points. The fractions with higher boiling points are enriched in cedrol. escholarship.org Vacuum distillation is often used to lower the boiling temperatures and prevent thermal degradation of the compounds.

The cedrol-rich fraction obtained from distillation can be further purified by recrystallization. deascal.comescholarship.org Cedrol is a crystalline solid at room temperature, which facilitates its separation from the other liquid components of the oil. acs.org The enriched fraction is cooled, often with seeding, to induce crystallization. acs.org The cedrol crystals can then be separated by filtration. Solvents such as ethanol (B145695) may be used to recrystallize the crude cedrol to achieve higher purity. A Chinese patent describes a method involving distillation to increase the cedrol content to over 60%, followed by cooling, crystallization, and centrifugation to obtain crude cedrol, which is then further purified by recrystallization. evotec.com

Table 2: Traditional Cedrol Extraction and Purification Methods

MethodDescriptionPurpose
Steam Distillation Passing steam through cedarwood to vaporize volatile compounds.To extract crude cedarwood essential oil.
Fractional/Vacuum Distillation Separating components of the essential oil based on boiling points under reduced pressure.To obtain a cedrol-enriched fraction.
Recrystallization Dissolving the cedrol-rich fraction in a suitable solvent and allowing cedrol to crystallize upon cooling.To purify cedrol to a high degree.

For obtaining highly pure cedrol, especially for research or fine chemical applications, more advanced separation techniques are employed.

Preparative Chromatography : Techniques like preparative high-performance liquid chromatography (Prep-HPLC) and flash chromatography are powerful tools for isolating and purifying compounds on a larger scale. youtube.commanufacturingchemist.com These methods separate components based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of high-purity cedrol. youtube.commanufacturingchemist.com

Countercurrent Chromatography (CCC) : High-performance countercurrent chromatography (HPCCC) has emerged as an effective method for the separation and purification of natural products from complex mixtures like essential oils. acs.orgacs.orgescholarship.org This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. acs.org Studies have demonstrated the successful isolation of α-cedrol from essential oils using HPCCC with a gradient elution of a hexane-ethyl acetate-methanol-water solvent system, achieving high purity and recovery. acs.org This method is advantageous for its scalability and efficiency in purifying compounds from complex matrices. researchgate.netescholarship.org

Distillation and Recrystallization Techniques

Chemical Modifications of Cedrol as Precursors to Cedrol Formate (B1220265) Analogues

Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, serves as a valuable starting material for the synthesis of various fragrance compounds. mdpi.comscentree.co Its rigid tricyclic structure is a key building block for producing derivatives with desirable olfactory properties. scentree.co Chemical modifications of cedrol's hydroxyl group are fundamental in creating analogues with varied scent profiles and applications. These transformations, particularly esterification and etherification, yield compounds analogous in structure to cedrol formate, highlighting the versatility of cedrol as a precursor in fragrance chemistry. scentree.co

Esterification to Other Cedrol Esters (e.g., Cedryl Acetate)

Esterification is a key chemical transformation that modifies the functional properties of cedrol. The reaction involves treating the tertiary hydroxyl group of cedrol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst, to form an ester. ontosight.aiscentree.co A prominent example of this modification is the synthesis of cedryl acetate (B1210297).

Cedryl acetate is prepared through the acetylation of cedrol. foreverest.net This specific type of esterification, known as the Fischer esterification when using a carboxylic acid or a related process with an acid anhydride (B1165640), is a well-established method in organic synthesis. ontosight.aiscienceready.com.au The reaction is typically carried out by treating cedrol with acetic anhydride. An acid catalyst is often employed to facilitate the reaction. ontosight.ai The resulting cedryl acetate is a valuable fragrance ingredient, prized for its woody and vetiver-like aroma. foreverest.net The hemi-synthetic route can involve acetylating Virginia cedarwood oil directly or using isolated cedrol as the starting material. scentree.co The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of cedrol attacks the carbonyl carbon of the acetylating agent.

Table 1: Synthesis of Cedryl Acetate via Esterification of Cedrol

Reactant 1 Reactant 2 Catalyst Product Reaction Type

Methylation to Cedramber (B1593874)

Another significant chemical modification of cedrol is methylation, which converts the tertiary alcohol into a methyl ether. This process yields Cedramber®, the trade name for methyl cedryl ether, a synthetic fragrance compound with a characteristic woody and ambergris-like odor. foreverest.netallbizmart.com The synthesis of Cedramber® from cedrol is a multi-step process that underscores fundamental principles of alcohol chemistry. mdpi.com

The typical synthetic route involves two main steps. First, cedrol is deprotonated using a strong base to form a more nucleophilic intermediate, a sodium alkoxide (cedrol sodium). foreverest.netthegoodscentscompany.comnbinno.com This is achieved by reacting cedrol with an active metal or a potent basic compound, such as sodium hydride (NaH) or sodium amide (NaNH₂). allbizmart.comthegoodscentscompany.comgoogle.com

In the second step, the newly formed cedrol sodium is treated with a methylating agent. thegoodscentscompany.com Common methylating agents used in this synthesis include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or a haloalkane like methyl iodide. allbizmart.comthegoodscentscompany.comgoogle.com The alkoxide performs a nucleophilic substitution on the methylating agent to form the final ether product, Cedramber®. google.com A Chinese patent describes this process, specifying reaction temperatures between 40°C and 140°C, and reports yields exceeding 96%. google.com

Table 2: Reagents for the Synthesis of Cedramber® from Cedrol

Step Purpose Reagent Options Reference
1 Formation of Alkoxide Intermediate Sodium Hydride (NaH), Sodium Amide (NaNH₂), Active Metals allbizmart.comthegoodscentscompany.comgoogle.com

Future Research Directions in Cedrol Formate Chemical Science

Development of Novel Catalytic Systems for Sustainable Synthesis

The current synthesis of cedrol (B397079) formate (B1220265) relies on the reaction between cedrol and formic acid. dergipark.org.tr Future research will likely focus on developing advanced catalytic systems to improve the sustainability and efficiency of this process. The exploration of heterogeneous catalysts, such as polyoxometalates (POMs), could offer advantages like easy separation and reusability, contributing to greener chemical production. sciopen.com Research into nickel-based catalysts, particularly those generated in situ from air-tolerant precursors like nickelocene (B73246) and sodium formate, presents a promising avenue for developing more robust and cost-effective synthetic methods. rsc.org Furthermore, the development of biocatalysts, harnessing enzymes or whole-cell systems, could lead to highly selective and environmentally benign production routes.

Exploration of Undiscovered Biotransformation Pathways

Biotransformation offers a powerful tool for creating novel derivatives of cedrol formate with potentially unique properties. While the biotransformation of cedrol by various microorganisms has been studied, the microbial transformation of cedryl formate itself is a relatively unexplored area. hebmu.edu.cnnih.govtandfonline.com A recent study demonstrated the biotransformation of cedryl formate to an 8-cedren-3β-ol derivative using the fungus Aspergillus niger. dergipark.org.tr Future research should expand on this by screening a wider diversity of microorganisms, including fungi and bacteria, for their ability to modify the this compound molecule. dergipark.org.tr Investigating the enzymatic machinery responsible for these transformations, such as cytochrome P450 monooxygenases, could enable the development of engineered microorganisms for the targeted production of specific derivatives. tandfonline.com This approach, often referred to as combinatorial biosynthesis, holds significant potential for generating new fragrance compounds and other valuable chemicals. tandfonline.com

Advanced Characterization of Transient Species in Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of short-lived, transient species. Future research should employ advanced spectroscopic and computational techniques to identify and study these intermediates. For instance, understanding the formation and behavior of radical cations during electrochemical reactions could lead to novel synthetic strategies. acs.org Molecular dynamics simulations can provide insights into the conformational changes and interactions that occur during a reaction, such as the role of water molecules in hydroxylation reactions catalyzed by enzymes. acs.org By combining experimental techniques with theoretical modeling, a more complete picture of the reaction pathways can be constructed, enabling more precise control over product formation.

Theoretical Prediction and Validation of New this compound Derivatives

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the properties and potential applications of new molecules. Future research should leverage these methods to design novel this compound derivatives with desired characteristics, such as specific scent profiles or enhanced stability. Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict the chromatographic behavior of new derivatives, aiding in their identification and purification. scielo.br Furthermore, in silico predictions of pharmacokinetic and toxicological (ADMET) properties can guide the synthesis of new compounds with favorable safety profiles. mdpi.commdpi.com These theoretical predictions must then be validated through experimental synthesis and characterization, creating a feedback loop that refines the predictive models and accelerates the discovery of new functional molecules.

Chemical Engineering Aspects of Scalable this compound Production

Translating laboratory-scale syntheses of this compound and its derivatives to industrial production requires addressing key chemical engineering challenges. Future research in this area should focus on process optimization and scale-up. This includes designing efficient reactor systems, optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproducts, and developing effective separation and purification processes. For biocatalytic processes, this would involve optimizing fermentation conditions and developing efficient downstream processing methods to isolate the desired products. researchgate.net The development of continuous flow processes could also offer advantages in terms of efficiency, safety, and scalability. A focus on sustainable engineering practices, such as minimizing waste and energy consumption, will be crucial for the long-term viability of large-scale this compound production.

Q & A

Q. What established methodologies are recommended for synthesizing Cedrol formate, and how can reaction parameters be systematically optimized?

To synthesize this compound, esterification of cedrol with formic acid or transesterification using formate esters is common. Optimization involves varying catalysts (e.g., acid catalysts like H₂SO₄ or enzymatic agents), temperature (50–100°C), and molar ratios. Use a fractional factorial design to identify critical parameters . For reproducibility, document reaction kinetics and purity metrics (e.g., HPLC retention times) in triplicate .

Q. Which analytical techniques are prioritized for assessing this compound purity, and what are their methodological constraints?

  • GC-MS : Effective for volatile compounds but may degrade thermally sensitive derivatives.
  • NMR Spectroscopy : Confirms structural integrity but requires high-purity samples (>95%).
  • HPLC : Quantifies impurities but demands optimized mobile phases (e.g., acetonitrile/water gradients).
    Cross-validate results with at least two techniques to mitigate instrument-specific biases .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

Adopt accelerated stability testing (e.g., ICH guidelines):

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (75% RH), and light exposure.
  • Analysis Intervals : 0, 1, 3, 6 months.
    Use ANOVA to compare degradation rates and identify significant factors (p < 0.05) .

Q. What ethical considerations apply when handling this compound in laboratory settings?

  • Safety Protocols : MSDS compliance, fume hood usage, and PPE (gloves, goggles).
  • Data Confidentiality : Anonymize raw data in shared repositories; reference IRB approvals if human cell lines are involved .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound be resolved?

Contradictions often arise from solvent effects or impurities. Strategies:

  • Standardized Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report probe temperatures.
  • Collaborative Validation : Share samples with independent labs for cross-instrument reproducibility checks .

Q. What computational models are suitable for predicting this compound’s reactivity and environmental persistence?

  • DFT Calculations : Simulate reaction pathways (e.g., ester bond hydrolysis) using Gaussian or ORCA.
  • Molecular Dynamics (MD) : Model solvation effects in aqueous/organic matrices.
    Validate predictions with experimental LC-MS degradation profiles .

Q. How can researchers apply the PICOT framework to design studies on this compound’s biological activity?

  • Population : In vitro cell lines (e.g., HepG2 for hepatotoxicity).
  • Intervention : Dose-response assays (0.1–100 µM this compound).
  • Comparison : Negative controls (DMSO) and positive controls (e.g., cisplatin).
  • Outcome : IC₅₀ values via MTT assays.
  • Time : 24–72 hr exposure .

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

  • Multivariate Analysis (PCA) : Identify outlier batches using variables like yield, purity, and catalyst load.
  • Control Charts : Monitor process stability (e.g., Shewhart charts for mean yield ±3σ) .

Q. How should mixed-methods research be structured to investigate this compound’s mechanism of action?

  • Quantitative : Transcriptomics (RNA-seq) to identify differentially expressed genes.
  • Qualitative : Semi-structured interviews with pharmacologists to contextualize findings.
    Triangulate data using NVivo for themes and Prism for statistical trends .

Q. What strategies mitigate publication bias in studies reporting this compound’s low efficacy?

  • Preregistration : Document null hypotheses on platforms like ClinicalTrials.gov .
  • Data Repositories : Share raw spectra and assay data via Zenodo or Figshare.
  • Meta-Analysis : Aggregate studies using random-effects models to assess heterogeneity .

Methodological Best Practices Table

Research PhaseTools/TechniquesKey References
Synthesis OptimizationFractional factorial design, GC-MS
Stability TestingICH guidelines, ANOVA
Computational ModelingGaussian (DFT), GROMACS (MD)
Data TransparencyZenodo, Figshare

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.